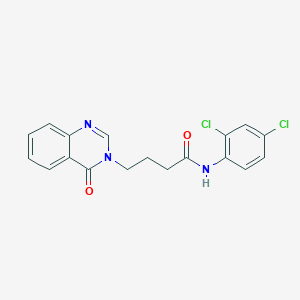
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, also known as AG-1478, is a small molecule inhibitor that selectively targets epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is involved in several cellular processes such as cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in various types of cancer, making it an attractive target for cancer therapy.
作用机制
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide binds to the ATP-binding site of EGFR tyrosine kinase, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells that overexpress or have mutated EGFR. N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been shown to selectively inhibit EGFR tyrosine kinase without affecting other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination. N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.
实验室实验的优点和局限性
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit EGFR tyrosine kinase activity. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds. In addition, it may have off-target effects that could lead to unintended consequences.
未来方向
There are several future directions for research on N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide. One direction is to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide and to identify any off-target effects it may have.
合成方法
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 2,4-dichlorophenylhydrazone. This intermediate is then reacted with 2-aminobenzonitrile to form 2-(2,4-dichlorophenyl)-4-(2-cyanophenylamino)quinazoline. Finally, this intermediate is reacted with butyric anhydride to form N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide.
科学研究应用
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo. N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has also been shown to enhance the efficacy of other chemotherapeutic agents when used in combination. In addition to cancer therapy, N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-12-7-8-16(14(20)10-12)22-17(24)6-3-9-23-11-21-15-5-2-1-4-13(15)18(23)25/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNILMVJCOAKYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7535783.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-dimethylbenzamide](/img/structure/B7535789.png)
![1-[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperidine-4-carbonitrile](/img/structure/B7535802.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-difluorobenzamide](/img/structure/B7535808.png)
![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B7535811.png)
![N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide](/img/structure/B7535821.png)
![2-Benzyl-4-[[4-(2,2-difluoroethyl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7535828.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7535835.png)
![1-[5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B7535852.png)
![3-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B7535853.png)
![4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B7535856.png)
![2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7535869.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7535872.png)
![2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535879.png)